![molecular formula C11H17N5O2 B1683909 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine CAS No. 220036-08-8](/img/structure/B1683909.png)
6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine” can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a nitroso group (-NO) at the 5-position, an amine group (-NH2) at the 2 and 4-positions, and a cyclohexylmethoxy group (-OCH2C6H11) at the 6-position .Scientific Research Applications
Anti-Melanogenic Activity
6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine: and its derivatives have been studied for their potential to inhibit melanin production. This is particularly relevant in the treatment of hyperpigmentation disorders. Derivatives of this compound have shown to inhibit cellular melanin production in α-MSH-induced B16F10 cells, which are used as a model for studying melanogenesis .
Proteolytic Enzyme Inhibition
Research indicates that compounds similar to 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine can act as inhibitors of proteolytic enzymes. These enzymes play a crucial role in various biological processes, including digestion, immune response, and blood coagulation. Inhibitors of proteolytic enzymes have therapeutic potential in diseases where proteolysis is dysregulated .
Mechanism of Action
Target of Action
The primary target of 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. It plays a significant role in DNA replication and cell division .
Mode of Action
6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine interacts with CDK2 in a unique way. It acts as an irreversible inhibitor, modifying cysteine or lysine residues within the ATP binding site of CDK2 . This distinctive mode of action offers an alternative to ATP-competitive agents .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The downstream effects of this disruption can include halted cell division and potential cell death, depending on the specific cellular context .
Pharmacokinetics
The compound’s effectiveness as an irreversible inhibitor suggests that it may have good bioavailability and the ability to reach its target within cells .
Result of Action
The primary molecular effect of 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine’s action is the inhibition of CDK2 . This results in a disruption of the cell cycle, potentially leading to halted cell division . On a cellular level, this can lead to growth arrest or apoptosis, depending on the specific context and the presence of other signaling factors .
properties
IUPAC Name |
6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWXOLHKVGDQLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327960 | |
Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220036-08-8 | |
Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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